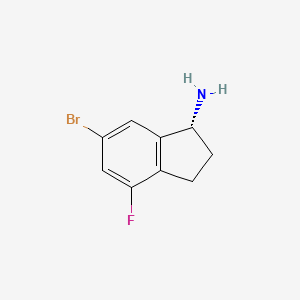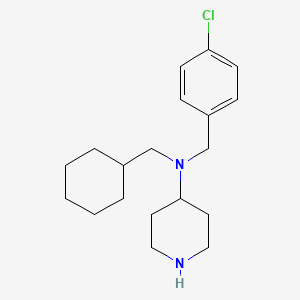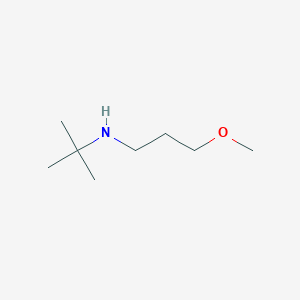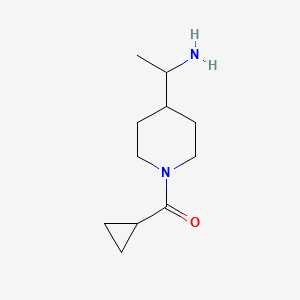![molecular formula C13H12BrNO B12084896 2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)
2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol is a biphenyl derivative with significant interest in organic chemistry due to its unique structural features and potential applications. This compound consists of a biphenyl core substituted with amino, bromo, and hydroxyl groups, which confer distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-donating and electron-withdrawing groups on the biphenyl core makes it susceptible to EAS reactions.
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while the amino group can be reduced to form amines.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide for deprotonation steps.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Substituted Biphenyls: Resulting from EAS and nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the bromo group can participate in halogen bonding, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol
- 2’-Amino-3’-iodo-3-methyl-[1,1’-biphenyl]-2-ol
- 2’-Amino-3’-fluoro-3-methyl-[1,1’-biphenyl]-2-ol
Uniqueness
2’-Amino-3’-bromo-3-methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of the bromo group, which imparts distinct reactivity and interaction profiles compared to its chloro, iodo, and fluoro analogs. The bromo group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C13H12BrNO |
|---|---|
Molekulargewicht |
278.14 g/mol |
IUPAC-Name |
2-(2-amino-3-bromophenyl)-6-methylphenol |
InChI |
InChI=1S/C13H12BrNO/c1-8-4-2-6-10(13(8)16)9-5-3-7-11(14)12(9)15/h2-7,16H,15H2,1H3 |
InChI-Schlüssel |
DZFWZAZJJUCBCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2=C(C(=CC=C2)Br)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)





![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)
![Ethanone, 1-[5-(bromomethyl)-2-furanyl]-](/img/structure/B12084862.png)



![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)

